3-Methylideneazetidine
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Overview
Description
3-Methylideneazetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by its strained ring structure, which imparts unique reactivity and stability compared to other similar compounds. The presence of a methylene group at the 3-position further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylideneazetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methylideneazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The strained ring structure allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce 3-methylazetidine .
Scientific Research Applications
3-Methylideneazetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylideneazetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to participate in unique chemical reactions that are not possible with less strained molecules. The methylene group at the 3-position can also participate in various reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A less strained four-membered nitrogen-containing heterocycle.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain
Uniqueness
3-Methylideneazetidine is unique due to its combination of ring strain and the presence of a methylene group at the 3-position. This combination imparts unique reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H7N |
---|---|
Molecular Weight |
69.11 g/mol |
IUPAC Name |
3-methylideneazetidine |
InChI |
InChI=1S/C4H7N/c1-4-2-5-3-4/h5H,1-3H2 |
InChI Key |
KSMPVQGZQQURBU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNC1 |
Origin of Product |
United States |
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